synthesis of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid
synthesis of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid
An In-depth Technical Guide to the Synthesis of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid
Introduction
The benzoxazole nucleus is a foundational scaffold in medicinal chemistry, present in a wide array of pharmacologically active compounds. Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it a privileged motif for enzyme and receptor binding. When coupled with the versatile piperidine ring, a common saturated heterocycle in approved drugs, the resulting conjugate offers a compelling three-dimensional architecture for exploring chemical space. This guide provides a detailed, research-grade overview of a robust synthetic pathway to 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid, a molecule combining these key features. The synthetic strategy is designed for clarity, efficiency, and scalability, with an emphasis on the underlying chemical principles that govern each transformation.
Retrosynthetic Analysis
A logical retrosynthetic strategy involves disconnecting the target molecule at the C-N bond between the benzoxazole core and the piperidine nitrogen. This bond is formed via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. This disconnection reveals two primary synthons: an electrophilic 2-substituted-5-chlorobenzoxazole and the nucleophilic piperidine-4-carboxylic acid. The most practical electrophilic precursor is 2,5-dichlorobenzoxazole, which itself can be synthesized from the readily accessible 2-amino-4-chlorophenol.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Workflow Overview
The forward synthesis is a three-stage process commencing with commercially available starting materials. Each stage is designed to produce the necessary intermediate in high yield and purity, culminating in the final coupling reaction.
Caption: Overall synthetic workflow diagram.
Part 1: Synthesis of 2-Amino-4-chlorophenol
The initial step involves the reduction of the nitro group of 4-chloro-2-nitrophenol. While various methods exist, including catalytic hydrogenation and the use of hydrazine, a classic and highly effective method is reduction with iron powder in an acidic medium.[1][2] This method is cost-effective, scalable, and avoids the use of high-pressure hydrogenation equipment or more hazardous reagents.
Mechanism Insight: In this Bechamp reduction, metallic iron acts as the electron donor in the acidic solution (generated from HCl) to reduce the nitro group to an amine. The iron is oxidized to iron(II) and iron(III) oxides/hydroxides in the process.
Experimental Protocol: Step 1
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Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add finely powdered cast iron (50 g), water (200 mL), and 2 N hydrochloric acid (25 mL).
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Heating: Heat the mixture in a boiling water bath with vigorous stirring.
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Addition: Slowly add a solution of 4-chloro-2-nitrophenol (34.7 g, 0.2 mol) over 1-1.5 hours. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.
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Reaction Completion: Continue stirring and heating for an additional 30-60 minutes after the addition is complete. The completion of the reaction can be monitored by the disappearance of the yellow color of the nitrophenol.[1]
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Workup: While still hot, make the mixture basic by adding a 2 N sodium hydroxide solution (approx. 50 mL) to precipitate iron salts and dissolve the product as its phenoxide salt.
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Filtration: Filter the hot mixture to remove the iron sludge. Wash the filter cake thoroughly with hot water.
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Precipitation: Combine the filtrate and washings. While still warm, carefully acidify with concentrated hydrochloric acid until the solution is faintly acidic to litmus paper.
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Isolation: Cool the solution in an ice bath. The product, 2-amino-4-chlorophenol, will precipitate as glittering plates. The precipitation can be completed by adding sodium chloride.[1]
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Purification: Filter the solid, wash with a cold 15% salt solution, then with a small amount of cold water, and dry. A typical yield is around 90%.[1]
Part 2: Synthesis of 2,5-Dichlorobenzoxazole
This intermediate is prepared from 2-amino-4-chlorophenol in a two-step sequence: cyclization to form the benzoxazolin-2-one ring, followed by chlorination.
Step 2a: Cyclization to 5-Chlorobenzoxazolin-2-one
The cyclization is achieved by reacting the aminophenol with a carbonylating agent. Urea is an economical and safe choice, releasing ammonia as a byproduct upon heating. Phosgene or its safer equivalents like triphosgene can also be used.[3]
Experimental Protocol: Step 2a
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Setup: In a flask suitable for high-temperature reactions, combine 2-amino-4-chlorophenol (14.35 g, 0.1 mol) and urea (7.2 g, 0.12 mol).
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Reaction: Heat the mixture to 140-150 °C. The mixture will melt, and ammonia will evolve. Continue heating for 3-4 hours until gas evolution ceases.
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Isolation: Cool the reaction mixture. The resulting solid is crude 5-chlorobenzoxazolin-2-one, which can be purified by recrystallization from ethanol or used directly in the next step.
Step 2b: Chlorination to 2,5-Dichlorobenzoxazole
The benzoxazolin-2-one is converted to the highly reactive 2-chloro derivative using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[3]
Experimental Protocol: Step 2b
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Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to capture HCl fumes), place crude 5-chlorobenzoxazolin-2-one (16.9 g, 0.1 mol).
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Reaction: Carefully add phosphorus oxychloride (POCl₃, 50 mL). Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL). Heat the mixture to reflux (approx. 110 °C) for 4-6 hours.
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Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with stirring.
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Extraction: The solid precipitate is the crude product. Filter the solid and wash thoroughly with water. For higher purity, the aqueous mixture can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.
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Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude 2,5-dichlorobenzoxazole can be purified by column chromatography or recrystallization. A patent describes the distillation of similar compounds under reduced pressure.[4]
Part 3: Final Assembly via SNAr Coupling
The final step is the nucleophilic aromatic substitution reaction between 2,5-dichlorobenzoxazole and piperidine-4-carboxylic acid. The chlorine atom at the 2-position of the benzoxazole ring is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent ring oxygen and nitrogen atoms.
Causality of Experimental Choices:
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Base: A non-nucleophilic base like potassium carbonate or triethylamine is required. It serves two purposes: to deprotonate the carboxylic acid of the piperidine, enhancing its nucleophilicity, and to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
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Solvent: A polar aprotic solvent such as DMF or DMSO is ideal. These solvents can solvate the cation of the base and the charged intermediates of the SNAr mechanism, thereby accelerating the reaction rate.[5]
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Temperature: Heating is necessary to overcome the activation energy of the reaction, typically in the range of 80-120 °C.
Experimental Protocol: Step 3
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Setup: To a dry round-bottom flask, add piperidine-4-carboxylic acid (1.42 g, 1.1 eq), 2,5-dichlorobenzoxazole (1.88 g, 1.0 eq), and potassium carbonate (2.76 g, 2.0 eq).
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Solvent: Add anhydrous DMF (20 mL).
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Reaction: Heat the mixture to 100 °C with stirring under a nitrogen atmosphere for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
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Workup: After cooling to room temperature, pour the reaction mixture into ice water (100 mL).
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Acidification: Acidify the aqueous solution to pH ~4-5 with 1 N HCl. The product will precipitate out of the solution.
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Isolation: Stir the suspension in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.
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Purification: Wash the filter cake with cold water and then with a small amount of a non-polar solvent like diethyl ether or hexane to remove any unreacted starting material. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid as a solid.
Quantitative Data Summary
| Step | Starting Material | Molar Mass ( g/mol ) | Equivalents | Reagent | Molar Mass ( g/mol ) | Equivalents | Product | Molar Mass ( g/mol ) |
| 1 | 4-Chloro-2-nitrophenol | 173.56 | 1.0 | Iron (Fe) | 55.85 | ~2.5 | 2-Amino-4-chlorophenol | 143.57 |
| 2a | 2-Amino-4-chlorophenol | 143.57 | 1.0 | Urea | 60.06 | 1.2 | 5-Chlorobenzoxazolin-2-one | 169.56 |
| 2b | 5-Chlorobenzoxazolin-2-one | 169.56 | 1.0 | POCl₃ | 153.33 | Excess | 2,5-Dichlorobenzoxazole | 188.01 |
| 3 | 2,5-Dichlorobenzoxazole | 188.01 | 1.0 | Piperidine-4-carboxylic acid | 129.16 | 1.1 | Target Molecule | 280.71 |
References
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PrepChem. Preparation of 2-amino-4-chlorophenol . PrepChem.com. [Link]
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Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides . Molecules, 30(7), 1510. [Link]
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Khan, I., et al. (2018). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents . Scientific Reports, 8(1), 1-15. [Link]
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Yang, S., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride . Molecules, 24(15), 2795. [Link]
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Organic Chemistry Portal. Benzoxazole synthesis . Organic-chemistry.org. [Link]
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Quick Company. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And . Quickcompany.in. [Link]
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Digital Commons @ NJIT. (1951). The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid . Theses. 1031. [Link]
- Google Patents. CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
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American Chemical Society. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement . ACS Omega, 4(21), 19195–19204. [Link]
- Google Patents.
- Google Patents. US4517370A - Process for preparing 2-chlorobenzoxazoles.
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ResearchGate. (2014). Reaction of 2-chloroquinoxaline with piperidine . [Link]
- Google Patents.
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